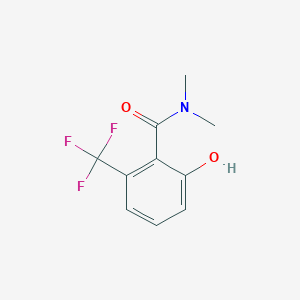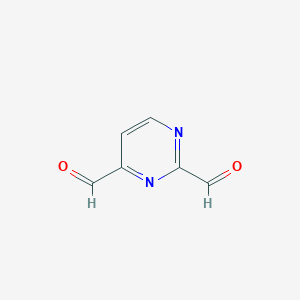
Pyrimidine-2,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine-2,4-dicarbaldehyde is a heterocyclic aromatic compound that contains a six-membered ring with two nitrogen atoms at positions 1 and 3, and aldehyde groups at positions 2 and 4 This compound is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleotides and nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrimidine-2,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where a pyrimidine derivative is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. This reaction introduces formyl groups at the desired positions on the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors that allow precise temperature and pressure control, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrimidine-2,4-dicarboxylic acid.
Reduction: Pyrimidine-2,4-dimethanol.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Pyrimidine-2,4-dicarbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It serves as a precursor for the synthesis of nucleoside analogs, which are important in the study of DNA and RNA.
Medicine: this compound derivatives have shown potential as anticancer agents, antiviral agents, and enzyme inhibitors.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties
Mécanisme D'action
The mechanism of action of pyrimidine-2,4-dicarbaldehyde and its derivatives often involves interaction with biological macromolecules such as enzymes and nucleic acids. For example, certain derivatives can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. In the case of anticancer agents, this compound derivatives may interfere with DNA replication and repair processes, leading to cell death .
Comparaison Avec Des Composés Similaires
Pyrimidine-2,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
Pyrimidine-2,4-dimethanol: Similar structure but with primary alcohol groups instead of aldehyde groups.
Pyrido[2,3-d]pyrimidine: A fused heterocyclic compound with a similar core structure but additional nitrogen atoms and different functional groups
Uniqueness: Pyrimidine-2,4-dicarbaldehyde is unique due to its dual aldehyde functionality, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C6H4N2O2 |
|---|---|
Poids moléculaire |
136.11 g/mol |
Nom IUPAC |
pyrimidine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C6H4N2O2/c9-3-5-1-2-7-6(4-10)8-5/h1-4H |
Clé InChI |
LFAGVSSDTLRQAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



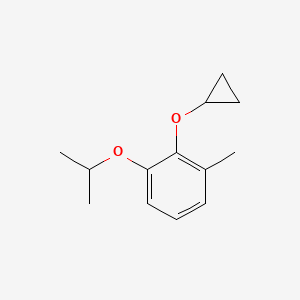

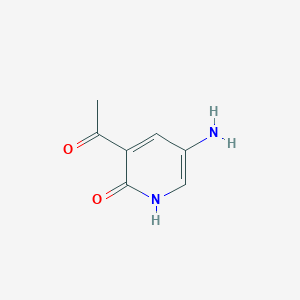
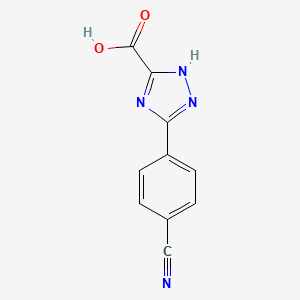
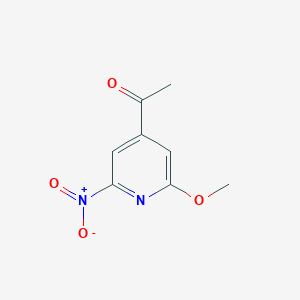
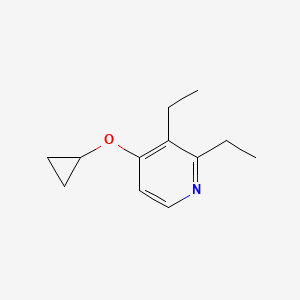

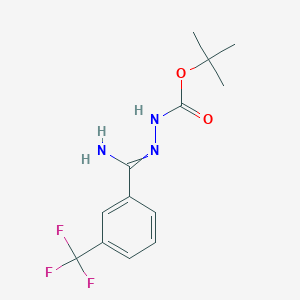
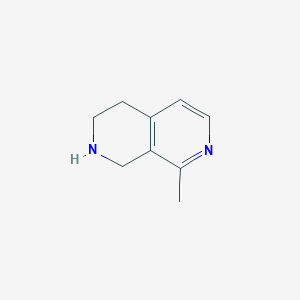
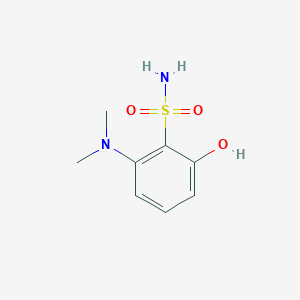

![1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde](/img/structure/B14848095.png)
